molecular formula C32H35FO6 B10821660 2-((S)-6-((R)-7-Fluoro-4-(4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl)-2,3-dihydro-1H-inden-1-yloxy)-2,3-dihydrobenzofuran-3-yl)acetic acid

2-((S)-6-((R)-7-Fluoro-4-(4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl)-2,3-dihydro-1H-inden-1-yloxy)-2,3-dihydrobenzofuran-3-yl)acetic acid

Cat. No.: B10821660
M. Wt: 534.6 g/mol
InChI Key: VXNAMCLMCBLNOL-NFQMXDRXSA-N
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Preparation Methods

The synthesis of BI-2081 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions that ensure high purity and yield .

Chemical Reactions Analysis

BI-2081 undergoes various chemical reactions, including:

    Oxidation: BI-2081 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: BI-2081 can undergo substitution reactions where certain functional groups are replaced by others. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

BI-2081 has several scientific research applications:

    Chemistry: Used as a chemical probe to study the activation of GPR40 and its effects on cellular signaling pathways.

    Biology: Investigated for its role in modulating insulin secretion in pancreatic beta cells.

    Medicine: Explored as a potential therapeutic agent for managing type 2 diabetes due to its ability to enhance glucose-dependent insulin secretion.

    Industry: Utilized in the development of new drugs targeting metabolic disorders

Mechanism of Action

BI-2081 exerts its effects by binding to and activating GPR40, which is expressed in pancreatic beta cells, the brain, and the gastrointestinal tract. Activation of GPR40 leads to an increase in intracellular calcium ion concentrations via the inositol trisphosphate pathway, stimulating insulin release in the presence of glucose. This glucose-dependent mechanism reduces the risk of hypoglycemia, making BI-2081 a promising candidate for diabetes treatment .

Comparison with Similar Compounds

BI-2081 is compared with other GPR40 agonists such as BI-0340. While BI-2081 shows high potency and favorable pharmacokinetic properties, BI-0340 is significantly less potent. Other similar compounds include various synthetic GPR40 agonists that differ in their binding affinities, pharmacokinetic profiles, and therapeutic potentials .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C32H35FO6

Molecular Weight

534.6 g/mol

IUPAC Name

2-[(3S)-6-[[(1R)-7-fluoro-4-[4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl]-2,3-dihydro-1H-inden-1-yl]oxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid

InChI

InChI=1S/C32H35FO6/c1-18-13-22(37-12-11-32(3,4)36)14-19(2)30(18)24-7-9-26(33)31-25(24)8-10-27(31)39-21-5-6-23-20(15-29(34)35)17-38-28(23)16-21/h5-7,9,13-14,16,20,27,36H,8,10-12,15,17H2,1-4H3,(H,34,35)/t20-,27-/m1/s1

InChI Key

VXNAMCLMCBLNOL-NFQMXDRXSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C2=C3CC[C@H](C3=C(C=C2)F)OC4=CC5=C(C=C4)[C@@H](CO5)CC(=O)O)C)OCCC(C)(C)O

Canonical SMILES

CC1=CC(=CC(=C1C2=C3CCC(C3=C(C=C2)F)OC4=CC5=C(C=C4)C(CO5)CC(=O)O)C)OCCC(C)(C)O

Origin of Product

United States

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